molecular formula C17H20N2O B1283079 1-(3-(Benzyloxy)phenyl)piperazine CAS No. 756751-75-4

1-(3-(Benzyloxy)phenyl)piperazine

Cat. No. B1283079
CAS RN: 756751-75-4
M. Wt: 268.35 g/mol
InChI Key: PRIXVHNMFIDGKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step organic reactions. For instance, compounds with a benzotriazole moiety were synthesized starting from o-methoxyphenylpiperazines and demonstrated affinity for 5-HT1A and 5-HT2 receptors . Another study synthesized a series of piperazine compounds by starting from 2-acetylfuran and proceeding through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction . These methods highlight the versatility in synthesizing piperazine derivatives, which can be tailored to produce compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity. X-ray crystallography is often used to confirm the structure of synthesized compounds, as seen in the study of 1-benzhydryl-4-phenylmethane sulfonyl piperazine . The piperazine ring typically adopts a chair conformation, which can influence the compound's interaction with biological targets. The spatial arrangement of substituents around the piperazine core is also significant, as it affects the compound's ability to bind to receptors or enzymes.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. For example, the synthesis of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety involved treating intermediates with N-aryl-2-chloroacetamides and acyl chlorides . These reactions are indicative of the chemical reactivity of piperazine derivatives and their potential for chemical modifications to achieve desired pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the crystal structure of a piperazine derivative with anti-malarial activity was studied to understand the intermolecular interactions that contribute to its stability and activity . Additionally, the fungicidal activity of piperazine-bis(benzoxaborole) was attributed to the presence of the heterocyclic benzoxaborole system, which is essential for its antifungal action .

Scientific Research Applications

Anticancer Activity

  • A heterocyclic compound structurally similar to 1-(3-(Benzyloxy)phenyl)piperazine showed potential anticancer activities against human bone cancer cell lines, suggesting a role in cancer treatment research (Lv et al., 2019).

Antifungal Activity

  • Piperazine derivatives, including those similar to 1-(3-(Benzyloxy)phenyl)piperazine, demonstrated significant antifungal activity, surpassing standard antibiotics in some cases (Wieczorek et al., 2014).

Antidepressant Potential

  • Piperazine compounds have been studied for their antidepressant and anxiolytic properties. This suggests potential applications of 1-(3-(Benzyloxy)phenyl)piperazine in neuropsychiatric disorder treatments (Brito et al., 2018).

Analgesic and Anti-inflammatory Properties

  • Some piperazine derivatives, related to 1-(3-(Benzyloxy)phenyl)piperazine, displayed notable analgesic and anti-inflammatory activities in preclinical studies (Köksal et al., 2007).

Antimuscarinic Activity

  • Certain piperazine compounds have shown promising antimuscarinic activities, potentially useful in treating conditions like urinary incontinence (Kaiser et al., 1993).

Anti-malarial Properties

  • Piperazine derivatives have been investigated for their anti-malarial activities, highlighting another potential area of application for 1-(3-(Benzyloxy)phenyl)piperazine (Cunico et al., 2009).

Antipsychotic Drug Development

  • Piperazine derivatives have been explored as key components in the development of atypical antipsychotics, indicating their relevance in psychiatric medication research (Bolós et al., 1996).

Antibacterial and Biofilm Inhibitory Activities

  • Novel piperazine derivatives have shown potent antibacterial efficacy and biofilm inhibition activities, suggesting a role in combating bacterial infections (Mekky & Sanad, 2020).

Hypolipidemic Activity

  • Piperazine analogs have demonstrated significant hypolipidemic activity in animal studies, indicating potential for treating hyperlipidemia (Ashton et al., 1984).

Synthesis and PET Imaging Applications

  • Piperazine compounds have been used in the synthesis of radioligands for PET imaging, contributing to diagnostic imaging research (Gao et al., 2005).

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19/h1-8,13,18H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIXVHNMFIDGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572245
Record name 1-[3-(Benzyloxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzyloxy)phenyl)piperazine

CAS RN

756751-75-4
Record name 1-[3-(Benzyloxy)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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